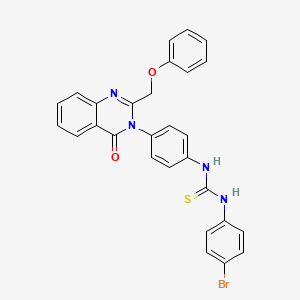
Thiourea, N-(4-bromophenyl)-N'-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, N-(4-bromophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-bromophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- typically involves multi-step organic reactions. One common method includes the reaction of 4-bromophenyl isothiocyanate with 4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-bromophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols using reducing agents such as lithium aluminum hydride.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like acetonitrile.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are often performed in ether solvents.
Substitution: Nucleophiles like amines, thiols; reactions are conducted in polar aprotic solvents such as dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can result in a variety of substituted derivatives.
Scientific Research Applications
Thiourea, N-(4-bromophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The quinazolinyl group is known to interact with certain proteins, potentially inhibiting their function. Additionally, the bromophenyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-(4-chlorophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-: Similar structure but with a chlorine atom instead of bromine.
Thiourea, N-(4-methylphenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-: Contains a methyl group instead of bromine.
Thiourea, N-(4-fluorophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)-: Features a fluorine atom in place of bromine.
Uniqueness
The presence of the bromophenyl group in Thiourea, N-(4-bromophenyl)-N’-(4-(4-oxo-2-(phenoxymethyl)-3(4H)-quinazolinyl)phenyl)- imparts unique chemical properties, such as increased reactivity in substitution reactions and enhanced binding affinity in biological systems. These characteristics make it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
118526-03-7 |
|---|---|
Molecular Formula |
C28H21BrN4O2S |
Molecular Weight |
557.5 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-[4-[4-oxo-2-(phenoxymethyl)quinazolin-3-yl]phenyl]thiourea |
InChI |
InChI=1S/C28H21BrN4O2S/c29-19-10-12-20(13-11-19)30-28(36)31-21-14-16-22(17-15-21)33-26(18-35-23-6-2-1-3-7-23)32-25-9-5-4-8-24(25)27(33)34/h1-17H,18H2,(H2,30,31,36) |
InChI Key |
DFZFGLUZCJCNDX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)NC(=S)NC5=CC=C(C=C5)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


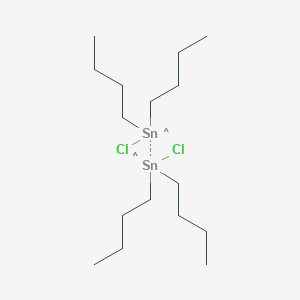
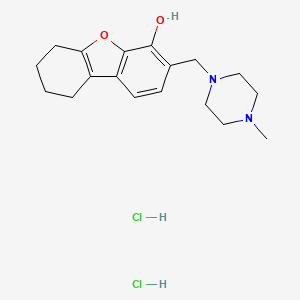

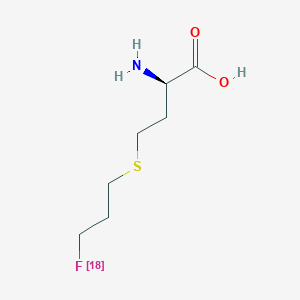
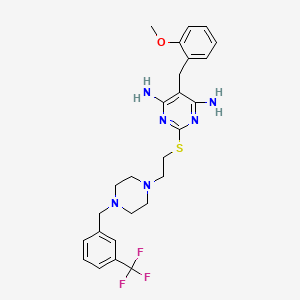
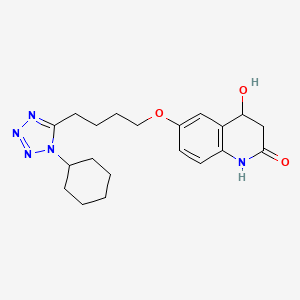
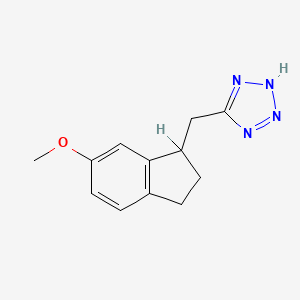
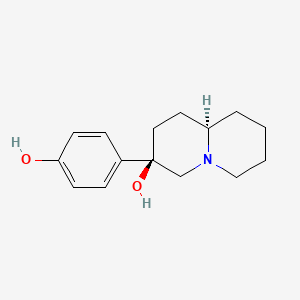
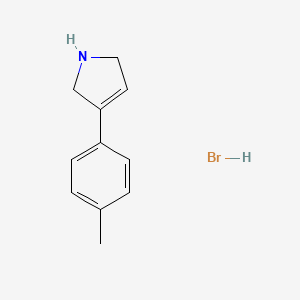
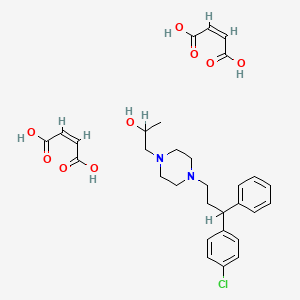
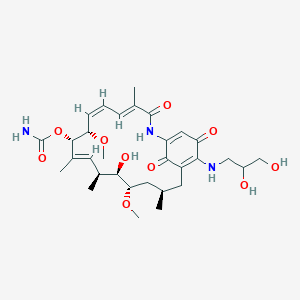
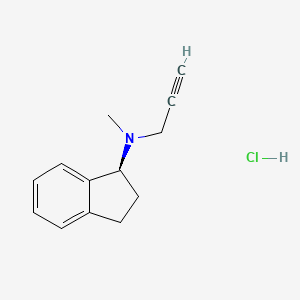
![4-[(R)-(3-aminophenyl)-[4-[(4-fluorophenyl)methyl]piperazin-1-yl]methyl]-N,N-diethylbenzamide;(E)-but-2-enedioic acid](/img/structure/B12742213.png)
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-ethylpiperazin-1-yl)methyl]benzimidazole](/img/structure/B12742218.png)
